An In-depth Technical Guide to 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding
An In-depth Technical Guide to 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring presence in bioactive compounds. These "privileged scaffolds" serve as versatile starting points for the development of potent and selective therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold, prized for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions with protein kinases.[1][2]
This technical guide provides a comprehensive examination of a key derivative of this scaffold: 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , also referred to as 5-amino-7-azaindolin-2-one. This molecule integrates the hinge-binding capabilities of the 7-azaindole nucleus with a reactive amino handle and an oxindole-like lactam. This unique combination of features makes it an exceptionally valuable intermediate for the synthesis of targeted therapeutics, particularly in the field of oncology.[3][4] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical properties, plausible synthetic routes, reactivity, and its strategic application in the design of kinase inhibitors.
Chemical Structure and Identification
The formal nomenclature for this compound is 5-amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. Its structure consists of a bicyclic system where a pyrrolidinone (oxindole) ring is fused to a pyridine ring, with an amine substituent at the C5 position of the pyridine ring.
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IUPAC Name: 5-amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Common Names: 5-amino-7-azaindolin-2-one, 5-amino-7-azaoxindole
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Molecular Formula: C₇H₇N₃O
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Molecular Weight: 149.15 g/mol [5]
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CAS Number: 155600-87-6
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a validated, general procedure adapted for this specific substrate.
Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Reaction Setup: To a flask cooled in an ice bath (0 °C), cautiously add concentrated sulfuric acid. While maintaining the temperature below 10 °C, add 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) portion-wise with stirring until fully dissolved.
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Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask at 0 °C. Add this mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10 °C.
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Causality: The use of sulfuric acid as a solvent and catalyst protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution reaction. Careful temperature control prevents over-nitration and side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude nitro-derivative.
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Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the 5-nitro intermediate.
Step 2: Synthesis of 5-Amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Reaction Setup: Suspend the 5-nitro intermediate (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (3.0-5.0 eq) followed by iron powder (3.0-5.0 eq).
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Causality: This is a classic Béchamp reduction. Iron acts as the reducing agent in the presence of a mild acid source (generated in situ from NH₄Cl hydrolysis), which is effective for converting aromatic nitro groups to amines without affecting other sensitive functional groups like the lactam. Catalytic hydrogenation with H₂ over Pd/C is an effective alternative.
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Reduction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is typically exothermic and should be monitored.
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Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
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Purification: Concentrate the combined filtrates under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product. The structure should be confirmed by NMR and MS analysis.
Spectroscopic Characterization
Confirming the identity and purity of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one requires standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (6.0-8.0 ppm), likely doublets or singlets, corresponding to H4 and H6. - Methylene Protons: A singlet around 3.0-3.5 ppm for the CH₂ group at C3. - Amine Protons: A broad singlet for the NH₂ group (4.0-6.0 ppm) that is exchangeable with D₂O. - Lactam Proton: A broad singlet for the lactam N-H (9.0-11.0 ppm) that is exchangeable with D₂O. [6] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (170-180 ppm) for the C2 lactam carbonyl. - Aromatic Carbons: Multiple signals between 100-160 ppm. - Methylene Carbon: A signal around 35-45 ppm for the C3 carbon. |
| IR (Infrared) | - N-H Stretch: Broad peaks around 3200-3400 cm⁻¹ (amine and lactam N-H). - C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹ (lactam carbonyl). - C=C/C=N Stretch: Peaks in the 1500-1620 cm⁻¹ region (aromatic rings). |
| Mass Spec (MS) | - (M+H)⁺: Expected at m/z = 150.0667 (for C₇H₈N₃O⁺). High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. |
Chemical Reactivity and Stability
The molecule possesses three primary sites of reactivity, making it a versatile building block for combinatorial library synthesis.
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C5-Amino Group: This exocyclic amine is a potent nucleophile. It readily participates in acylation, sulfonylation, reductive amination, and Buchwald-Hartwig or Ullmann coupling reactions to introduce a wide variety of substituents. This position is frequently modified to explore the solvent-front region of kinase active sites.
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C3-Methylene Group: Flanked by an aromatic system and a carbonyl group, the protons on this carbon are acidic. This site can be deprotonated and alkylated or used as a nucleophile in condensation reactions (e.g., Knoevenagel condensation) with aldehydes and ketones. This is a common strategy for elaborating the core scaffold. [4]3. N1-Lactam Nitrogen: The lactam N-H can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents that can probe deeper into a binding pocket.
The compound is generally stable under standard storage conditions (cool, dry, dark). It is susceptible to degradation under strongly acidic or basic conditions, which could lead to hydrolysis of the lactam ring. It may also be sensitive to oxidation, particularly at the electron-rich aromatic system.
Application in Drug Discovery: A Privileged Scaffold for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. [7][8]Its bioisosteric relationship with adenine allows it to function as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region that anchors ATP.
Role as a Kinase Hinge-Binder
The efficacy of this scaffold stems from its specific hydrogen bonding pattern. The pyrrole N-H typically acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This two-point interaction with the kinase hinge is a highly effective anchoring mechanism, providing a stable foundation for the rest of the inhibitor to occupy the ATP-binding site. The introduction of the C2-oxo group and C5-amino group in the target compound provides additional vectors for substitution to achieve high potency and selectivity for specific kinases. [1]
Case Studies and Targeted Kinases
Derivatives of the 7-azaindole and 7-azaoxindole core have been successfully developed into potent inhibitors for a range of clinically relevant kinases, including:
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Fibroblast Growth Factor Receptors (FGFR): Crucial targets in cancers with FGFR gene amplification or fusions. [9][10]* Cell Division Cycle 7 Kinase (Cdc7): A key regulator of DNA replication, making it an attractive target in oncology. [3]* Insulin-like Growth Factor-1 Receptor (IGF-1R): Implicated in tumor cell proliferation and survival. [11]* Glycogen Synthase Kinase 3β (GSK3β): A target in neurodegenerative diseases and some cancers. [4]
Generalized Kinase Binding Mode
The following diagram illustrates the fundamental interactions between the 1H-pyrrolo[2,3-b]pyridine core and a generic kinase hinge region.
Caption: H-bond interactions of the scaffold with a kinase hinge.
Safety and Handling
While specific toxicology data for this compound is unavailable, data from structurally related compounds like 1H-Pyrrolo[2,3-b]pyridin-5-ylamine provides a basis for handling procedures.
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GHS Hazard Classification (Anticipated):
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Acute Toxicity, Oral (Category 4) - Harmful if swallowed. * Eye Irritation (Category 2) - Causes serious eye irritation. * Skin Irritation (Category 2)
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May cause respiratory irritation. [12]* Handling Recommendations:
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Work in a well-ventilated fume hood.
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Use standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Refer to the Safety Data Sheet (SDS) for the most current and detailed information.
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Conclusion
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a high-value chemical intermediate with significant potential in drug discovery and development. Its molecular architecture is ideally suited for creating potent and selective kinase inhibitors, leveraging the proven hinge-binding capability of the 7-azaindole core. The presence of multiple, distinct reactive sites allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships. This guide has provided a technical overview of its properties, a robust synthetic strategy, and the scientific rationale for its application, establishing it as a critical tool for medicinal chemists targeting kinase-driven diseases.
References
- PubChem. 5-amino-1H-pyrrolo[2,3-b]pyridin-3-ol. National Center for Biotechnology Information. [Link]
- Moustafa, H. A., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1437-1442. [Link]
- Li, Y., et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Frontiers in Chemistry, 7, 73. [Link]
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
- AdooQ BioScience. 4-Amino-5-(trifluoromethyl)picolinic acid. [Link]
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1183-1190. [Link]
- Larsson, A. M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3467. [Link]
- Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56. [Link]
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1183-1190. [Link]
- Request PDF. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1435-1442. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Synthesis Journey of 5-Amino-7-azaindole: From Precursors to API Intermediate. [Link]
- Buck, E., et al. (2008). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 18(11), 3290-3294. [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Al-Ghorbani, M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 429. [Link]
- Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1641-1646. [Link]
- Kozanecka-Okupnik, W., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(2), M1622. [Link]
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
- Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1442. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). 1H-Pyrrolo[2,3-b]pyridin-5-ol: A Cornerstone in Advanced Pharmaceutical Synthesis. [Link]
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10257-10276. [Link]
- Song, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1188373. [Link]
- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o369. [Link]
- NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]
- Szala, M., & Bąk, A. (2022). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. Materials, 15(15), 5430. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-amino-1H-pyrrolo[2,3-b]pyridin-3-ol | C7H7N3O | CID 143860253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
